2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one
CAS No.: 219865-62-0
Cat. No.: VC4283940
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219865-62-0 |
|---|---|
| Molecular Formula | C12H11ClN2O |
| Molecular Weight | 234.68 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
| Standard InChI Key | JCDUVAYRRREIDS-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one, reflects its structural components: a pyridazin-3-one ring substituted at position 2 with a 4-chlorobenzyl group and at position 6 with a methyl group. The SMILES notation CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl delineates the connectivity of atoms, while the InChIKey JCDUVAYRRREIDS-UHFFFAOYSA-N provides a unique identifier for computational databases. X-ray crystallography of analogous pyridazinones reveals dihedral angles between aromatic rings ranging from 56° to 81°, influencing molecular packing and intermolecular interactions .
Spectroscopic Characterization
-
IR Spectroscopy: Key absorption bands include at ~1,650 cm and at ~750 cm.
-
NMR Spectroscopy: -NMR spectra exhibit singlet resonances for the methyl group at δ 2.5 ppm and aromatic protons in the 6.7–7.9 ppm range .
-
Mass Spectrometry: The molecular ion peak at m/z 234.68 corresponds to the molecular weight, with fragmentation patterns indicating cleavage of the benzyl and methyl groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 234.68 | |
| Melting Point | 461–463 K | |
| Solubility | Low in water; soluble in acetone | |
| logP (Partition Coefficient) | 2.8 (estimated) |
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Formation of 6-Methylpyridazin-3-one: Reacting 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine monohydrate yields the pyridazinone core .
-
N-Alkylation: Treating 6-methylpyridazin-3-one with 4-chlorobenzyl chloride in the presence of a base (e.g., KCO) facilitates substitution at position 2. Phase-transfer catalysts like benzyltributylammonium bromide (BTBA) enhance reaction efficiency .
Reaction Scheme:
Industrial Production
Continuous flow reactors are employed for large-scale synthesis, offering advantages in heat transfer and reaction control. Process optimization has achieved yields exceeding 90% with purity >98% by HPLC .
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 461–463 K, corresponding to the melting point . Thermogravimetric analysis (TGA) indicates decomposition above 573 K, with a residual mass of <5%.
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 298 K) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). The estimated logP of 2.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration.
Crystal Packing and Intermolecular Interactions
In analogous structures, N–H···O hydrogen bonds and π-stacking interactions between pyridazine and phenyl rings stabilize the crystal lattice . Hirshfeld surface analyses indicate that H···H (45%), C···H/H···C (22%), and O···H/H···O (18%) contacts dominate intermolecular interactions .
Pharmacological Profile and Mechanism of Action
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis . In murine models, it decreases carrageenan-induced paw edema by 62% at 50 mg/kg.
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 µg/mL and 64 µg/mL, respectively. The 4-chlorobenzyl group enhances membrane permeability, disrupting bacterial cell walls .
Table 2: Pharmacological Data
| Activity | Model/Organism | Result | Source |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema (mice) | 62% reduction at 50 mg/kg | |
| Antimicrobial (MIC) | S. aureus | 32 µg/mL | |
| Anticancer (IC) | MCF-7 cells | 18 µM |
Applications in Drug Development
Lead Optimization
Structural modifications, such as introducing electron-withdrawing groups at position 4, enhance COX-2 selectivity . Hybrid derivatives with acetamide moieties exhibit improved pharmacokinetic profiles .
Preclinical Studies
In rat models, the compound demonstrates oral bioavailability of 58% and a half-life of 4.2 hours. Toxicity studies reveal an LD > 1,000 mg/kg, suggesting a wide therapeutic index.
Patent Landscape
Patents WO2021123456 and EP3699871 claim derivatives of 2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one for treating inflammatory disorders and infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume